molecular formula C15H21NO4S2 B2845652 8-((4-Methoxy-2-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane CAS No. 1351661-04-5

8-((4-Methoxy-2-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane

Cat. No.: B2845652
CAS No.: 1351661-04-5
M. Wt: 343.46
InChI Key: XLDTWYFFKIHUHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds, such as spirotetramat, involves a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation . The key intermediate in the synthesis of spirotetramat, cis-8-Methoxy-1,3-diazaspiro [4.5]decane-2,4-dione, was synthesized by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material .

Scientific Research Applications

Selective Antagonist Activity

Research has identified compounds structurally related to "8-((4-Methoxy-2-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane" as selective antagonists of specific adrenoceptor subtypes. A study by Goetz et al. (1995) on BMY 7378, a compound with a similar azaspiro[4.5]decane core, demonstrated its selectivity for the alpha 1D-adrenoceptor subtype. This selectivity is significant for understanding receptor subtype roles in physiological processes and could inform drug development strategies targeting specific adrenergic pathways (Goetz et al., 1995).

Synthesis and Structural Analysis

The synthesis and structural elucidation of azaspiro[4.5]decane derivatives have been subjects of scientific investigation, aiming to develop novel compounds with potential therapeutic applications. Mai et al. (2010) described the synthesis of 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane, emphasizing key steps such as the addition of prenyl magnesium bromide to a 4-methoxybenzylimine. This work contributes to the methodology for constructing azaspiro[4.5]decane scaffolds, which are of interest in medicinal chemistry due to their unique structural properties (Mai et al., 2010).

Potential Applications in Materials Science

Beyond medicinal applications, derivatives of "this compound" have been explored in materials science. For instance, Martinez-Felipe et al. (2012) synthesized novel side chain liquid crystal copolymers containing sulfonic acid groups. These materials, incorporating methoxy and sulfonic acid functionalities, exhibit smectic A phase liquid crystallinity, which could be of interest for applications in display technologies and sensors. The study demonstrates the versatility of azaspiro[4.5]decane derivatives in the development of advanced materials with specific physicochemical properties (Martinez-Felipe et al., 2012).

Properties

IUPAC Name

8-(4-methoxy-2-methylphenyl)sulfonyl-1-oxa-4-thia-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S2/c1-12-11-13(19-2)3-4-14(12)22(17,18)16-7-5-15(6-8-16)20-9-10-21-15/h3-4,11H,5-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDTWYFFKIHUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)N2CCC3(CC2)OCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.